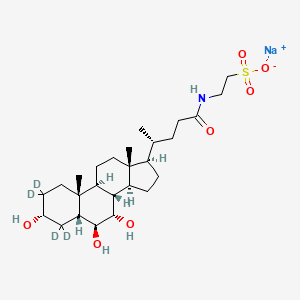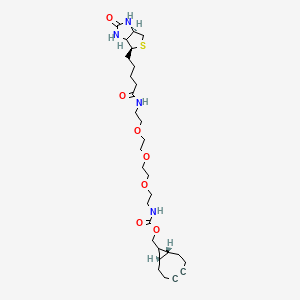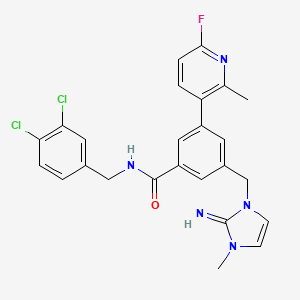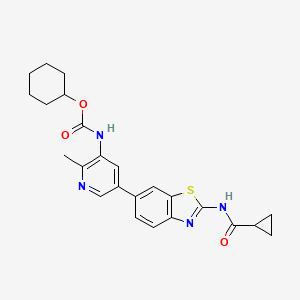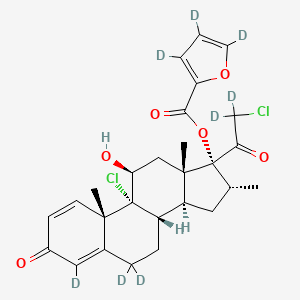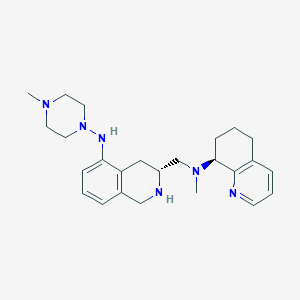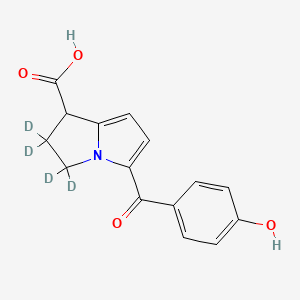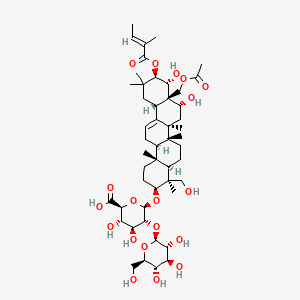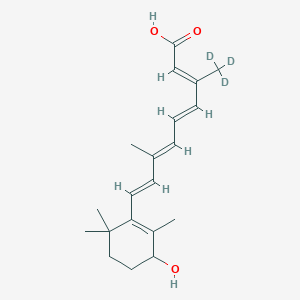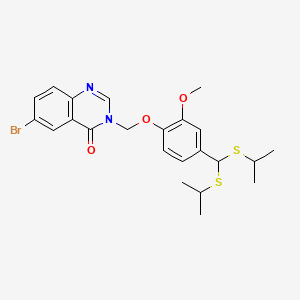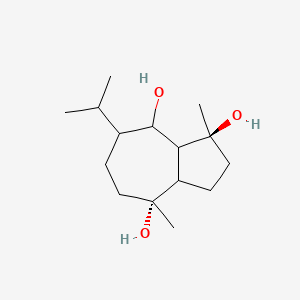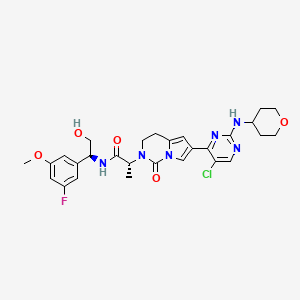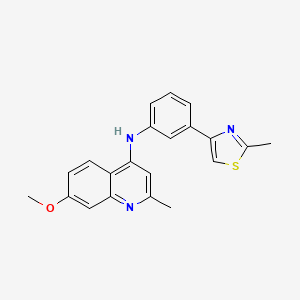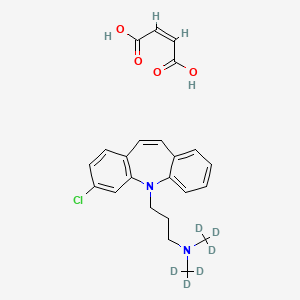
3-Chlorobalipramine-d6 (maleate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chlorobalipramine-d6 (maleate) is a deuterated derivative of 3-Chlorobalipramine, a compound used in various scientific research applications. The deuterium atoms in 3-Chlorobalipramine-d6 replace the hydrogen atoms, which can be useful in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy. The maleate salt form enhances the compound’s stability and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobalipramine-d6 (maleate) typically involves the following steps:
Deuteration: The introduction of deuterium atoms into the 3-Chlorobalipramine molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Formation of Maleate Salt: The deuterated 3-Chlorobalipramine is then reacted with maleic acid to form the maleate salt. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of 3-Chlorobalipramine-d6 (maleate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents in specialized reactors.
Salt Formation: Reacting the deuterated compound with maleic acid in industrial-scale reactors, followed by purification steps such as crystallization or recrystallization to obtain the pure maleate salt.
化学反応の分析
Types of Reactions
3-Chlorobalipramine-d6 (maleate) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.
Hydrolysis: The maleate salt can be hydrolyzed under acidic or basic conditions to release the free base form of the compound.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives such as 3-azido or 3-thiocyanato compounds.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Hydrolysis: Release of the free base form of 3-Chlorobalipramine-d6.
科学的研究の応用
3-Chlorobalipramine-d6 (maleate) is used in various scientific research applications, including:
Chemistry: As a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: In studies involving the metabolism and pharmacokinetics of deuterated compounds.
Medicine: As a potential therapeutic agent in drug development and pharmacological studies.
Industry: In the synthesis of other deuterated compounds and as a reagent in chemical reactions.
作用機序
The mechanism of action of 3-Chlorobalipramine-d6 (maleate) involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and pharmacokinetics, leading to altered biological effects. The maleate salt form enhances the compound’s solubility and stability, facilitating its use in various applications.
類似化合物との比較
Similar Compounds
3-Chlorobalipramine: The non-deuterated form of the compound.
3-Chlorobalipramine-d3: A partially deuterated derivative.
3-Chlorobalipramine-d9: A more extensively deuterated derivative.
Uniqueness
3-Chlorobalipramine-d6 (maleate) is unique due to its specific deuteration pattern, which provides distinct advantages in mass spectrometry and nuclear magnetic resonance spectroscopy. The maleate salt form further enhances its stability and solubility, making it a valuable compound in various scientific research applications.
特性
分子式 |
C23H25ClN2O4 |
|---|---|
分子量 |
434.9 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C19H21ClN2.C4H4O4/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;5-3(6)1-2-4(7)8/h3-4,6-11,14H,5,12-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,2D3; |
InChIキー |
CJSGBIUHDRDKSW-QPEHKQNOSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2C=CC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CN(C)CCCN1C2=CC=CC=C2C=CC3=C1C=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


